2-(4-Chloro-3-methylphenoxy)propanoyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-(4-Chloro-3-methylphenoxy)propanoyl chloride typically involves the reaction of 4-chloro-3-methylphenol with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(4-Chloro-3-methylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-chloro-3-methylphenoxy)propanoic acid.
Reduction: It can be reduced to form 2-(4-chloro-3-methylphenoxy)propanol.
Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions are amides, esters, acids, and alcohols .
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)propanoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is used to modify proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in medicinal chemistry for the synthesis of bioactive molecules and in industrial chemistry for the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)propanoyl chloride involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, peptides, and other molecules . This reactivity is utilized in various chemical modifications and synthesis processes .
Comparison with Similar Compounds
2-(4-Chloro-3-methylphenoxy)propanoyl chloride can be compared with other acyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds share the reactive acyl chloride group, this compound is unique due to its specific phenoxy and chloro substituents, which impart distinct chemical properties and reactivity . Similar compounds include:
- Benzoyl chloride
- Acetyl chloride
- 2-(4-Chloro-3-methylphenoxy)acetyl chloride
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGCYVPQCYVUJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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